1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-6,7-dimethoxyisoquinoline
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Overview
Description
1-(4,5-Dimethoxy-2-nitrobenzyl)-6,7-dimethoxyisoquinoline is a complex organic compound that features both nitro and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,5-dimethoxy-2-nitrobenzyl)-6,7-dimethoxyisoquinoline typically involves multiple steps, starting from commercially available precursors. One common route involves the nitration of 4,5-dimethoxybenzyl derivatives followed by coupling with isoquinoline derivatives. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(4,5-Dimethoxy-2-nitrobenzyl)-6,7-dimethoxyisoquinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can produce a variety of functionalized isoquinoline derivatives.
Scientific Research Applications
1-(4,5-Dimethoxy-2-nitrobenzyl)-6,7-dimethoxyisoquinoline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a photolabile protecting group in caging technology.
Biology: The compound is employed in the study of biological processes through photochemical release of active molecules.
Industry: Used in the synthesis of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4,5-dimethoxy-2-nitrobenzyl)-6,7-dimethoxyisoquinoline involves its photolabile properties. Upon exposure to light, the compound undergoes photochemical cleavage, releasing active molecules that can interact with biological targets. The nitro group plays a crucial role in this process, as it absorbs light and facilitates the cleavage reaction.
Comparison with Similar Compounds
Similar Compounds
- 4,5-Dimethoxy-2-nitrobenzyl alcohol
- 4,5-Methylenedioxy-2-nitrobenzyl alcohol
- 2-Nitrobenzyl alcohol
Uniqueness
1-(4,5-Dimethoxy-2-nitrobenzyl)-6,7-dimethoxyisoquinoline is unique due to its combination of nitro and methoxy groups, which confer distinct photochemical properties. This makes it particularly useful in applications requiring controlled release of active molecules upon light exposure, setting it apart from other similar compounds.
Properties
CAS No. |
25944-25-6 |
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Molecular Formula |
C20H20N2O6 |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-6,7-dimethoxyisoquinoline |
InChI |
InChI=1S/C20H20N2O6/c1-25-17-8-12-5-6-21-15(14(12)10-19(17)27-3)7-13-9-18(26-2)20(28-4)11-16(13)22(23)24/h5-6,8-11H,7H2,1-4H3 |
InChI Key |
LDDJQOUHXBDHKJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CN=C2CC3=CC(=C(C=C3[N+](=O)[O-])OC)OC)OC |
Origin of Product |
United States |
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